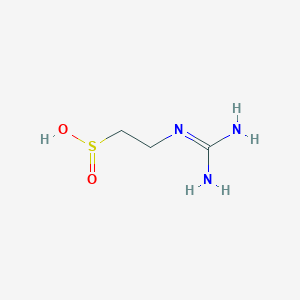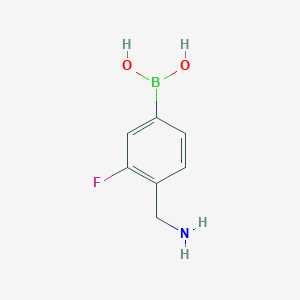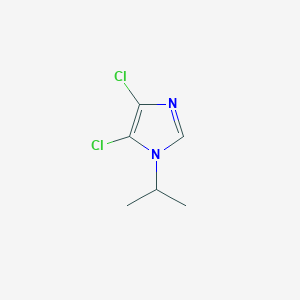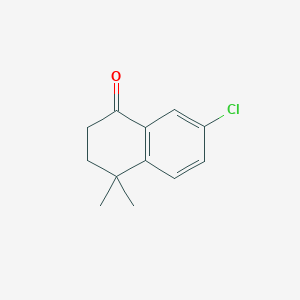
Hypotaurocyamine
Descripción general
Descripción
Hypotaurocyamine is a guanidine compound identified in various marine organisms and is known as 2-guanidoethanesulphinic acid. It has been found in the muscle tissues of Gephyrians such as Phascolosoma vulgare Blainville and Phascolosoma elongatum Kfst, and in smaller amounts in Arenicola marina L. . This compound is of biological interest due to its presence alongside other guanidines like taurocyamine and its potential role in physiological processes.
Synthesis Analysis
The biogenesis of hypotaurocyamine has been studied in both vertebrates and invertebrates. In vivo experiments using 14C-amidinoarginine have demonstrated the incorporation of the amidino group of arginine into hypotaurocyamine molecules, suggesting that hypotaurocyamine is synthesized through transamidination reactions without detectable intermediates . Additionally, the synthesis of hypotaurocyamine phosphokinase, an enzyme that catalyzes the reversible reaction involving hypotaurocyamine and ATP, has been isolated from the muscles of Phascolosoma vulgare .
Molecular Structure Analysis
Hypotaurocyamine is characterized by its guanidine group attached to an ethanesulphinic acid moiety. The molecular structure of hypotaurocyamine has been elucidated through the isolation and characterization of the compound from marine worm tissues . The structural analysis is crucial for understanding its biological function and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of hypotaurocyamine includes its role as a substrate in enzymatic reactions. For instance, hypotaurocyamine phosphokinase uses hypotaurocyamine as a substrate to produce phosphohypotaurocyamine . Moreover, the introduction of the hypotaurocyamine unit into a terpenic chain has been explored, demonstrating the feasibility of chemoselective oxidation of the derived sulfide by peracid .
Physical and Chemical Properties Analysis
Hypotaurocyamine's physical and chemical properties are inferred from its interactions and reactions. It has been shown to be a substrate for transamidination reactions, indicating its reactivity with amino derivatives . The enzyme hypotaurocyamine phosphokinase, which acts on this compound, is inhibited by chloroacetophenone, suggesting sensitivity to certain chemical inhibitors . The compound's solubility, stability, and reactivity under various conditions are essential for understanding its role in biological systems.
Relevant Case Studies
In a study examining the inhibitory actions of sulfur-containing substances on spike discharges of Purkinje cells, hypotaurocyamine was found to suppress spike frequency dose-dependently, indicating its potential neurological effects . Another study highlighted the role of hypotaurocyamine in the resistance to oxidative stress in cells expressing the GAT2 transporter, suggesting its antioxidant properties .
Aplicaciones Científicas De Investigación
Diterpene Derivatives in Marine Sponges
Hypotaurocyamine has been studied in the context of marine biology, specifically in Caribbean sea sponges. Researchers isolated new diterpene derivatives of hypotaurocyamine, named (-)-agelasidine C and (-)-agelasidine D, from the sea sponge Agelas clathrodes. The structural analysis of these compounds contributes to our understanding of marine natural products and their potential applications (Morales & Rodríguez, 1992).
Enzymatic Evolution in Sipunculid Worms
In a study on sipunculid worms, hypotaurocyamine kinase (HTK) was identified as a member of the phosphagen kinase family. This kinase shows activity for hypotaurocyamine and taurocyamine, indicating its unique role in these marine organisms. The research provided insights into the evolution of HTK in sipunculids, contributing to our understanding of enzymatic evolution and function in different species (Uda, Iwai, & Suzuki, 2005).
Synthetic Applications
The total synthesis of (+)-Agelasidine C, a marine diterpenoid with a hypotaurocyamine group, was explored to understand how to introduce a hypotaurocyamine unit into a terpenic chain. This synthesis research is significant for advancing the field of organic chemistry and for exploring the potential of marine-derived compounds in various applications (Asao, Iio, & Tokoroyama, 1989).
Enzymatic Specificity and Inhibition
Research on hypotaurocyamine phosphokinase, extracted from Phascolosoma vulgare muscles, focused on its enzymatic activity and specificity. This enzyme was compared to taurocyamine phosphokinase, highlighting differences in substrate specificity and inhibition patterns. Such studies contribute to our understanding of enzymatic mechanisms and regulation in different organisms (Thoai, Robin, & Pradel, 1963).
Mecanismo De Acción
Target of Action
The primary target of Hypotaurocyamine is the enzyme Hypotaurocyamine kinase . This enzyme belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with a nitrogenous group as acceptor .
Mode of Action
Hypotaurocyamine interacts with Hypotaurocyamine kinase in a chemical reaction where ATP and Hypotaurocyamine are the substrates. The enzyme catalyzes this reaction, resulting in the formation of ADP and Nomega-phosphohypotaurocyamine . This interaction alters the state of Hypotaurocyamine, adding a phosphate group to it .
Biochemical Pathways
The biochemical pathway involving Hypotaurocyamine is primarily centered around the transfer of a phosphate group from ATP to Hypotaurocyamine, facilitated by the enzyme Hypotaurocyamine kinase
Result of Action
The result of Hypotaurocyamine’s action is the formation of Nomega-phosphohypotaurocyamine . This product is formed when a phosphate group is transferred from ATP to Hypotaurocyamine, a reaction catalyzed by Hypotaurocyamine kinase .
Propiedades
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKWKDNGQIWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypotaurocyamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)




![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)




